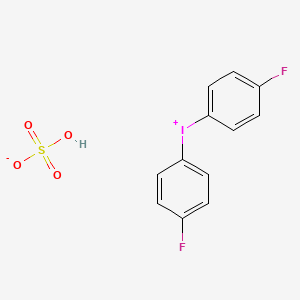
Bis(4-fluorophenyl)iodanium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluorophenyl)iodanium hydrogen sulfate: is an organoiodine compound that features two 4-fluorophenyl groups attached to an iodine atom, with a hydrogen sulfate counterion. This compound is part of the diaryliodonium salts family, which are known for their utility in organic synthesis due to their ability to act as electrophilic arylating agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the iodonium ion. The resulting bis(4-fluorophenyl)iodonium intermediate is then treated with sulfuric acid to yield the hydrogen sulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-fluorophenyl)iodanium hydrogen sulfate can undergo oxidation reactions where the iodine center is further oxidized.
Reduction: The compound can be reduced to form iodobenzene and fluorobenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium ion acts as an electrophile.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids such as aluminum chloride, iron(III) chloride.
Major Products Formed:
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene, fluorobenzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl)iodanium hydrogen sulfate is used as an arylating agent in organic synthesis. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is used to study the effects of arylation on biological molecules. It can be used to modify proteins and nucleic acids to investigate their function and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to introduce fluorophenyl groups into drug molecules can enhance their biological activity and stability.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its reactivity makes it valuable for creating complex molecular architectures.
Mechanism of Action
The mechanism of action of bis(4-fluorophenyl)iodanium hydrogen sulfate involves the formation of a highly reactive iodonium ion. This ion can interact with nucleophiles, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, the compound can modify proteins and nucleic acids, affecting their function and interactions.
Comparison with Similar Compounds
- Bis(4-fluorophenyl)iodonium triflate
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-fluorophenyl)iodonium hexafluorophosphate
Comparison:
- Bis(4-fluorophenyl)iodonium triflate: Similar reactivity but different counterion, which can affect solubility and reaction conditions.
- Bis(4-fluorophenyl)iodonium chloride: Also an arylating agent but with a chloride counterion, which may influence the reaction mechanism.
- Bis(4-fluorophenyl)iodonium hexafluorophosphate: Known for its stability and use in various organic reactions, but with a different counterion that can impact its reactivity and applications.
Bis(4-fluorophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate counterion, which can provide different solubility and reactivity profiles compared to other diaryliodonium salts.
Properties
CAS No. |
115991-46-3 |
|---|---|
Molecular Formula |
C12H9F2IO4S |
Molecular Weight |
414.17 g/mol |
IUPAC Name |
bis(4-fluorophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H8F2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GBDUOAFERZGFHU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















